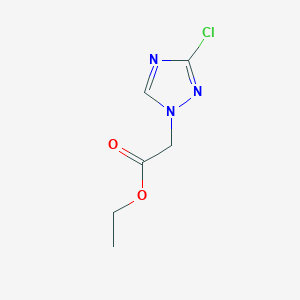

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate

Description

IUPAC Nomenclature and Systematic Identification

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate is systematically identified by its IUPAC name, which reflects its structural components. The parent triazole ring is substituted at the 1-position with an ethyl acetate group and at the 3-position with a chlorine atom. This naming follows IUPAC conventions for heterocyclic compounds, prioritizing substituent positions and functional groups.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1823783-63-6 |

| Molecular Formula | C₆H₈ClN₃O₂ |

| Molecular Weight | 189.60 g/mol |

| Canonical SMILES | CCOC(=O)CN1C=NC(=N1)Cl |

| InChI Key | OQFQKRHVTRVQBO-UHFFFAOYSA-N |

These identifiers enable precise cross-referencing in chemical databases and literature.

Molecular Structure and Substituent Configuration Analysis

The molecular structure comprises a 1,2,4-triazole core with two substituents:

- Ethyl acetate group at the N1 position, contributing ester functionality (C=O and ethoxy groups).

- Chlorine atom at the C3 position, introducing electron-withdrawing effects.

The triazole ring adopts an aromatic planar conformation, with alternating single and double bonds. The substituents’ spatial arrangement is critical for reactivity:

- N1 substitution : The ethyl acetate group enhances solubility in organic solvents and serves as a site for nucleophilic acyl substitution.

- C3 substitution : The chlorine atom activates the ring toward electrophilic substitution at adjacent positions.

Structural connectivity is represented by the SMILES string CCOC(=O)CN1C=NC(=N1)Cl, where the triazole ring (N1C=NC(=N1)) is connected to the ethyl acetate chain (CCOC(=O)C-).

Physicochemical Properties: Melting Point, Solubility, and Stability

Limited experimental data is publicly available for this compound, but inferred properties include:

Storage recommendations emphasize avoiding prolonged exposure to heat or moisture:

- Store in a cool, dry environment (≤50°C).

- Use airtight containers to prevent hydrolysis of the ester group.

Properties

IUPAC Name |

ethyl 2-(3-chloro-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFQKRHVTRVQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-chloro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the triazole ring’s third position undergoes nucleophilic substitution with various nucleophiles:

Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the chloro group activates the triazole ring for attack by nucleophiles. The base deprotonates the nucleophile, facilitating displacement .

Oxidation Reactions

The ester group and triazole ring can undergo oxidation under controlled conditions:

Mechanism : Oxidation of the triazole ring involves electrophilic attack on nitrogen atoms, while ester groups are hydrolyzed to carboxylic acids under strong oxidizing conditions .

Reduction Reactions

The ester moiety and triazole ring are susceptible to reduction:

Mechanism : LiAlH₄ selectively reduces the ester to an alcohol via nucleophilic acyl substitution, while NaBH₄/CuCl₂ systems target the triazole ring’s unsaturated bonds .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

Mechanism : Cycloadditions proceed via concerted pathways, with the triazole’s nitrogen atoms acting as dipolarophiles. Copper catalysts enhance reaction rates and regioselectivity .

Industrial-Scale Modifications

Continuous flow processes optimize large-scale reactions:

| Process | Conditions | Yield | Advantages |

|---|---|---|---|

| Nucleophilic substitution | Microreactor, 120°C, 10 bar | 92% | Enhanced heat transfer and reduced byproducts. |

| Catalytic hydrogenation | Pd/C, H₂ (5 bar), ethanol, 50°C | 85% | Efficient reduction with minimal catalyst loading. |

Stability and Reactivity Trends

-

pH Sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing acetic acid derivatives .

-

Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures via retro-Diels-Alder pathways.

-

Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

Scientific Research Applications

Medicinal Applications

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse pharmacological activities. The following are key medicinal applications:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit potent antimicrobial properties. This compound has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Antifungal Properties

The compound has demonstrated antifungal activity against several pathogenic fungi. Its mechanism involves inhibiting fungal cell wall synthesis and disrupting membrane integrity .

Antiviral Effects

Studies have suggested that triazole derivatives can inhibit viral replication. This compound may serve as a lead compound for developing antiviral agents targeting specific viral pathways .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of triazole derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro .

Agricultural Applications

The compound's structural characteristics allow it to be utilized in agriculture as a fungicide and herbicide.

Fungicidal Activity

This compound can be applied to control fungal diseases in crops. Its efficacy against phytopathogenic fungi makes it a valuable candidate for developing new agricultural fungicides .

Herbicidal Properties

Research indicates that triazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth regulation. This application could be pivotal in managing weed populations effectively .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various triazole derivatives included this compound. The compound was tested against clinical isolates of bacteria and demonstrated significant inhibitory effects compared to standard antibiotics.

Case Study 2: Agricultural Field Trials

Field trials were conducted to evaluate the effectiveness of this compound as a fungicide on crops affected by fungal infections. Results showed a marked reduction in disease incidence and improved crop yield compared to untreated controls.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. This can result in antimicrobial, antifungal, or other bioactive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Chlorine Position : The 3-Cl substitution in the target compound distinguishes it from analogs like Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, which lacks halogenation. Chlorine enhances electrophilicity and binding affinity in biological targets .

- Ester Group Variations : Replacing the ethyl ester with methyl (e.g., Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate) alters lipophilicity and metabolic stability, impacting bioavailability .

- Hybrid Structures : Compounds like Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate integrate pyridine and triazole moieties, broadening applications in pesticide design .

Biological Activity

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate (CAS No. 1823783-63-6) is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique triazole ring structure, which contributes to its biological activity. The compound can be synthesized through the reaction of ethyl bromoacetate with 3-chloro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate .

Chemical Formula:

- Molecular Formula: C₆H₈ClN₃O₂

- Molecular Weight: 189.60 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Enzyme Inhibition:

The triazole moiety can inhibit enzymes by forming hydrogen bonds with active sites. This mechanism is similar to other triazole compounds known for their antifungal properties .

Antimicrobial Activity:

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The chloro group enhances the compound's ability to interact with microbial cell membranes and enzymes .

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial properties of this compound:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

| Aspergillus niger | 32 μg/mL |

These results demonstrate the compound's potential as an effective antimicrobial agent against both bacterial and fungal pathogens .

Case Studies

-

Antifungal Activity Against Candida spp.:

A study evaluated the antifungal activity of this compound against various strains of Candida. The compound showed promising results with MIC values comparable to established antifungal agents . -

Synergistic Effects:

Research has indicated that combining this compound with other antimicrobial agents enhances its efficacy. For instance, when used in conjunction with fluconazole, a significant reduction in MIC was observed against resistant strains of Candida .

Synthesis Methods

The synthesis of this compound typically involves:

Reagents:

- Ethyl bromoacetate

- 3-chloro-1H-1,2,4-triazole

- Potassium carbonate (base)

Reaction Conditions:

The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under elevated temperatures to facilitate nucleophilic substitution .

Q & A

Q. What are the most efficient synthetic routes for Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate?

The compound is typically synthesized via N-alkylation of 3-chloro-1H-1,2,4-triazole with ethyl bromoacetate. Key steps include:

- Reagent optimization : Use of ethyl bromoacetate as the alkylating agent in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions (60–80°C) .

- Base selection : Triethylamine or K₂CO₃ to neutralize HBr byproducts and drive the reaction forward .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is required to isolate the desired N-1 isomer due to potential regioselectivity challenges .

Q. How can researchers validate the purity of this compound?

- Analytical methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- ¹H NMR : Characteristic peaks include the ethyl ester quartet (δ 4.2–4.4 ppm) and triazole protons (δ 8.2–8.5 ppm) .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 204.0 (theoretical: 204.06) .

Q. What solvents and conditions are optimal for recrystallization?

Recrystallization from ethyl acetate or ethanol/water mixtures (1:1) yields high-purity crystals. Slow cooling (0.5°C/min) improves crystal uniformity .

Advanced Research Questions

Q. How can regioselectivity challenges in N-alkylation be addressed during synthesis?

N-alkylation of 1,2,4-triazoles often produces mixtures of N-1 and N-2 isomers. To enhance N-1 selectivity:

- Steric control : Use bulky bases (e.g., DBU) or alkylating agents with electron-withdrawing groups to favor attack at the less hindered N-1 position .

- Temperature modulation : Lower temperatures (e.g., 0–25°C) reduce side reactions but may prolong reaction times .

- Computational modeling : DFT studies predict transition-state energies to guide solvent/base selection .

Q. What strategies exist for resolving contradictions in biological activity data across studies?

Discrepancies in antifungal or cytotoxic activity data may arise from:

- Purity variability : Ensure ≥95% purity (via HPLC) to exclude confounding effects from impurities .

- Assay conditions : Standardize MIC testing (e.g., CLSI guidelines) and use reference strains (e.g., C. albicans ATCC 90028) .

- Structural analogs : Compare activity with derivatives (e.g., 3-methyl or 3-bromo analogs) to identify substituent-specific trends .

Q. How can X-ray crystallography aid in structural characterization?

Q. What are the limitations of current synthetic methods in scalability?

- Chromatography dependence : Large-scale purification via column chromatography is impractical. Alternatives include:

Methodological Guidance

Q. How to optimize reaction yields in multi-step syntheses?

- DoE (Design of Experiments) : Screen variables (solvent, temperature, stoichiometry) systematically. For example, a 2³ factorial design can identify interactions between base strength, solvent polarity, and temperature .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize over-alkylation .

Q. Best practices for stability studies under varying pH and temperature

- Accelerated degradation : Incubate samples in buffers (pH 1–13) at 40–80°C for 1–4 weeks. Monitor degradation via LC-MS; common pathways include ester hydrolysis (to 2-(3-chloro-triazol-1-yl)acetic acid) .

- Storage recommendations : Store at –20°C in amber vials under inert gas to prevent photodegradation and oxidation .

Data Contradiction Analysis

Q. Conflicting reports on antifungal efficacy: How to reconcile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.